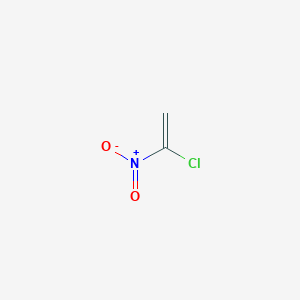

1-Chloro-1-nitroethene

Description

Structure

3D Structure

Properties

CAS No. |

90817-74-6 |

|---|---|

Molecular Formula |

C2H2ClNO2 |

Molecular Weight |

107.49 g/mol |

IUPAC Name |

1-chloro-1-nitroethene |

InChI |

InChI=1S/C2H2ClNO2/c1-2(3)4(5)6/h1H2 |

InChI Key |

XLGKXHKUXUTESU-UHFFFAOYSA-N |

Canonical SMILES |

C=C([N+](=O)[O-])Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Chloro 1 Nitroethene

Dehydrohalogenation Reactions

Dehydrohalogenation reactions are a cornerstone in the synthesis of 1-chloro-1-nitroethene. These methods involve the removal of a hydrogen atom and a halogen atom from adjacent carbon atoms in a precursor molecule, leading to the formation of an alkene.

Base-Catalyzed Elimination from 1,2-Dichloro-1-nitroalkanes

The base-catalyzed elimination of hydrogen chloride from 1,2-dichloro-1-nitroalkanes stands as a significant pathway for the synthesis of 1-chloro-1-nitroethene. thieme.de This reaction typically employs a base to facilitate the removal of a proton and a chloride ion. thieme.de The choice of base and reaction conditions can influence the efficiency of the elimination process. While specific examples for 1-chloro-1-nitroethene are not extensively detailed in the provided results, the general principle of dehydrohalogenation is a well-established method for forming nitroalkenes. thieme.devulcanchem.com For instance, the synthesis of other nitropropenes has been achieved with yields of 70–82% using base catalysts like pyridine (B92270) or picoline under mild conditions. vulcanchem.com

Thermolytic Elimination from 2-Chloro-2-nitroethyl Nitrate

A notable method for the preparation of 1-chloro-1-nitroethene is the thermal decomposition of 2-chloro-2-nitroethyl nitrate. sci-rad.comresearchgate.net This process involves heating the precursor, which leads to the elimination of nitric acid and the formation of the desired nitroalkene. sci-rad.comresearchgate.net The reaction is typically carried out at elevated temperatures.

| Precursor | Reaction Condition | Product | Reference |

| 2-Chloro-2-nitroethyl nitrate | 170°C | 1-Chloro-1-nitroethene | sci-rad.comresearchgate.net |

This thermolytic approach offers a direct route to 1-chloro-1-nitroethene from a specifically functionalized precursor.

Dehydration Reactions

Dehydration reactions provide an alternative synthetic avenue to 1-chloro-1-nitroethene, involving the removal of a water molecule from a nitro-alcohol precursor.

Dehydration of 1-Chloro-1-nitro-2-ethanol

The dehydration of 1-chloro-1-nitro-2-ethanol is a key method for synthesizing 1-chloro-1-nitroethene. sci-rad.comresearchgate.net This reaction is typically facilitated by a dehydrating agent at an elevated temperature. One effective agent for this transformation is phosphorus pentoxide (P₂O₅). sci-rad.comresearchgate.netresearchgate.net

A specific experimental procedure involves charging a Claisen flask with phosphorus pentoxide and heating it to 150 °C. growingscience.com 2-Chloro-2-nitroethanol is then slowly added under reduced pressure (110 mmHg). growingscience.com The 1-chloro-1-nitroethene product distills immediately and is collected in a cooled receiver. growingscience.com This method has been reported to yield the product in 52% yield. growingscience.com

| Precursor | Dehydrating Agent | Temperature | Product | Yield | Reference |

| 1-Chloro-1-nitro-2-ethanol | Phosphorus pentoxide (P₂O₅) | 150°C | 1-Chloro-1-nitroethene | 52% | sci-rad.comresearchgate.netgrowingscience.com |

Explorations into Novel Synthetic Pathways

Research into the synthesis of 1-chloro-1-nitroethene and its derivatives continues to evolve, with explorations into new and potentially more efficient methods. One such avenue involves the Henry condensation, a classic carbon-carbon bond-forming reaction. For example, (Z)-2-aryl-1-chloro-1-nitroethenes have been prepared via a Henry condensation starting from chloronitromethane (B120751) and an appropriate aldehyde in the presence of a catalyst like n-amylamine or ethylenediamine. nih.gov

Reaction Mechanisms and Reactivity Pathways of 1 Chloro 1 Nitroethene

Cycloaddition Reactions

1-Chloro-1-nitroethene is a potent dienophile in cycloaddition reactions due to the electron-withdrawing nature of both the nitro (NO₂) and chloro (Cl) groups, which significantly lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This electronic characteristic facilitates its participation in various pericyclic reactions, most notably the Diels-Alder reaction.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of synthetic organic chemistry for the formation of six-membered rings. wikipedia.org The reactivity and mechanistic pathway of 1-chloro-1-nitroethene in these reactions are highly dependent on the nature of the diene partner.

The mechanism of the Diels-Alder reaction involving 1-chloro-1-nitroethene can vary between a concerted (one-step) and a stepwise (two-step) process, influenced by the electronic properties of the reacting diene. nih.govresearchgate.net

Computational studies using Density Functional Theory (DFT) reveal that the reaction of 1-chloro-1-nitroethene with cyclopentadiene (B3395910) proceeds through a classic, one-step concerted mechanism. nih.govresearchgate.net In this pathway, the two new sigma (σ) bonds are formed simultaneously, passing through a single transition state.

In contrast, the reaction with furan (B31954), a more nucleophilic diene, follows a more complex, multi-step pathway. nih.gov The kinetically favored route is a domino process that begins with an initial hetero-Diels-Alder (HDA) reaction, followed by a wikipedia.orgwikipedia.org sigmatropic rearrangement to yield the final, formal [4+2] cycloadduct. nih.govresearchgate.net This deviation from a single-step mechanism is a direct consequence of the increased polar nature of the reaction with the more electron-rich furan. nih.gov

| Diene | Mechanistic Pathway | Description | Reference |

|---|---|---|---|

| Cyclopentadiene | One-Step (Concerted) | The reaction proceeds through a single transition state where both new σ-bonds are formed simultaneously. | nih.govresearchgate.net |

| Furan | Domino Process (Multi-Step) | An initial Hetero-Diels-Alder reaction forms a [2+4] cycloadduct, which then undergoes a wikipedia.orgwikipedia.org sigmatropic shift to give the final product. | nih.govresearchgate.net |

Diels-Alder reactions involving 1-chloro-1-nitroethene are characterized as polar processes. nih.govresearchgate.net The significant electron deficiency of the dienophile (1-chloro-1-nitroethene) and the electron-rich nature of the diene create a substantial difference in the energies of their frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile). This orbital energy gap facilitates a net charge transfer from the diene to the dienophile in the transition state. nih.gov

The degree of polarity is influenced by the nucleophilicity of the diene. For instance, furan is more nucleophilic than cyclopentadiene, leading to a more polar reaction with 1-chloro-1-nitroethene. nih.govresearchgate.net This heightened polarity is responsible for shifting the mechanism from a concerted pathway (with cyclopentadiene) to a stepwise process (with furan), as the charge separation is better stabilized in a stepwise intermediate. nih.gov Kinetic studies of related [2+3] cycloadditions involving 1-chloro-1-nitroethene also confirm the polar nature of these reactions, as evidenced by substituent and solvent effects. researchgate.net

Furan, an aromatic heterocycle, can function as a diene in Diels-Alder reactions. quora.com With 1-chloro-1-nitroethene, the interaction is not a straightforward carbo-Diels-Alder reaction. Instead, the most favorable pathway involves an initial hetero-Diels-Alder (HDA) cycloaddition. nih.govresearchgate.net

In this HDA step, the furan acts as the diene, and the C=N bond of the nitro group on 1-chloro-1-nitroethene acts as a heterodienophile. This leads to the formation of a [2+4] cycloadduct. nih.gov This intermediate is not typically isolated, as it rapidly undergoes a subsequent wikipedia.orgwikipedia.org sigmatropic rearrangement (a Claisen-type rearrangement) to furnish the more thermodynamically stable formal [4+2] cycloadduct. nih.govresearchgate.net This domino sequence of an HDA reaction followed by a sigmatropic shift is a hallmark of the reaction between highly electron-deficient nitroalkenes and nucleophilic dienes like furan. nih.gov

While specific studies on the regioselectivity and stereoselectivity of the Diels-Alder reaction of 1-chloro-1-nitroethene are detailed within the context of its mechanistic pathways, general principles of polar cycloadditions can be applied. The regioselectivity in polar Diels-Alder reactions is governed by the interaction of the most nucleophilic center of the diene with the most electrophilic center of the dienophile. growingscience.com In 1-chloro-1-nitroethene, the β-carbon (the carbon bearing the nitro and chloro groups) is the primary electrophilic center. Therefore, the reaction is controlled by the interaction between this carbon and the most nucleophilic carbon of the diene partner. growingscience.com This typically leads to the formation of a single major regioisomer.

The stereoselectivity of these reactions, particularly the preference for an endo or exo approach of the dienophile, is also influenced by the polar nature of the reaction. In many polar Diels-Alder reactions, the formation of the endo product is favored due to secondary orbital interactions in the transition state. acs.org For highly polar reactions, the transition state can become asynchronous, where one bond forms in advance of the other, which can further influence the stereochemical outcome. acs.org

In highly polar cycloadditions, the mechanism can shift from a concerted process to a stepwise one involving a zwitterionic intermediate. researchgate.net For the reactions of 1-chloro-1-nitroethene, while a discrete, long-lived zwitterionic intermediate is not definitively established for the standard Diels-Alder reaction with dienes like cyclopentadiene, the transition state is highly asynchronous with significant charge separation, exhibiting zwitterionic character. nih.gov

1,3-Dipolar Cycloaddition (32CA) Reactions of 1-Chloro-1-nitroethene

1,3-Dipolar cycloadditions (32CA) are a class of pericyclic reactions involving a 4π-electron 1,3-dipole and a 2π-electron dipolarophile, leading to the formation of five-membered heterocyclic rings. chesci.comslideshare.net These reactions are of significant interest in synthetic organic chemistry due to their high degree of stereospecificity and regioselectivity. wikipedia.orgrsc.org The compound 1-chloro-1-nitroethene serves as an electron-deficient dipolarophile in these reactions, owing to the electron-withdrawing nature of the nitro and chloro groups. This section explores the 32CA reactions of 1-chloro-1-nitroethene with various 1,3-dipoles.

Reactions with Nitrile N-Oxides

The 32CA reactions of nitrile N-oxides with electron-deficient alkenes like 1-chloro-1-nitroethene are expected to yield isoxazoline (B3343090) derivatives. nih.gov While specific studies on 1-chloro-1-nitroethene are limited, research on the reaction of aryl-substituted nitrile N-oxides with the analogous 3,3,3-trichloro-1-nitroprop-1-ene shows that these reactions are polar and proceed with a forward electron density flux. nih.gov In these cases, the nitrile N-oxides act as moderate nucleophiles, while the nitroalkene is a very strong electrophile. nih.gov

The regioselectivity of these reactions can be predicted by analyzing the Parr functions, with the most favorable interaction typically being between the oxygen of the nitrile N-oxide and the most electrophilic carbon of the nitroalkene. nih.gov The mechanism is described as a two-stage, one-step process where the C-C bond forms first, followed by the O-C bond. nih.gov The reactivity in a series of substituted nitrile N-oxides is primarily influenced by their nucleophilic character. nih.gov

Reactions with Diazocompounds

Diazoalkanes are another class of 1,3-dipoles that can participate in 32CA reactions. frontiersin.org In reactions with electron-poor alkenes, diazocompounds act as nucleophilic species. slideshare.net The cycloaddition of diazomethane (B1218177) to an electron-deficient alkene like 1-chloro-1-nitroethene would be expected to form a pyrazoline derivative. The regioselectivity is generally controlled by the frontier molecular orbitals (FMOs), with the largest HOMO coefficient of the diazomethane interacting with the largest LUMO coefficient of the alkene. wikipedia.org For many electron-poor alkenes, this leads to the carbon of the diazomethane adding to the carbon atom of the alkene that is not substituted with the electron-withdrawing group. wikipedia.org

Reactions with N-Azomethine Ylides

N-Azomethine ylides are nitrogen-based 1,3-dipoles used to synthesize pyrrolidine (B122466) rings through 32CA reactions. mdpi.com These reactions are known to be highly regio- and stereoselective. nih.gov The reaction of an N-azomethine ylide with 1-chloro-1-nitroethene would be anticipated to be a polar process. Studies on related electrophilic nitroalkenes show that the reaction proceeds with the nucleophilic carbon of the ylide attacking the most electrophilic carbon of the alkene. mdpi.com The stereoselectivity of the cycloaddition is influenced by the approach of the dipole and dipolarophile, which can be affected by secondary orbital interactions. frontiersin.org

Analysis of Regioselectivity and Stereoselectivity in 32CA Processes

The regioselectivity and stereoselectivity of 1,3-dipolar cycloadditions are governed by a combination of electronic and steric factors. wikipedia.orgrsc.org In the reactions of 1-chloro-1-nitroethene, its strong electrophilic character, due to the presence of both chloro and nitro groups, plays a dominant role.

Regioselectivity: The regioselectivity of these polar reactions can often be rationalized using Frontier Molecular Orbital (FMO) theory. wikipedia.org The interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (1-chloro-1-nitroethene) is typically dominant. The atoms with the largest orbital coefficients in these frontier orbitals will preferentially form a bond. For 1-chloro-1-nitroethene, the carbon atom attached to the nitro group is expected to have the largest LUMO coefficient, making it the primary site for nucleophilic attack by the 1,3-dipole.

Stereoselectivity: The stereoselectivity, particularly the endo/exo selectivity, is determined by the geometry of the transition state. researchgate.net In many concerted cycloadditions, the endo transition state is favored due to stabilizing secondary orbital interactions between the reactants. frontiersin.org However, steric hindrance can also play a significant role and may favor the exo approach. rsc.org For instance, in the reaction with N-methyl-phenylnitrone, high endo stereoselectivity is observed. researchgate.net

Mechanistic Elucidation of Polar 32CA Reactions

The 32CA reactions involving the highly electrophilic 1-chloro-1-nitroethene are classified as polar reactions. nih.gov This is characterized by a significant charge transfer from the dipole (nucleophile) to the dipolarophile (electrophile) in the transition state. researchgate.net Molecular Electron Density Theory (MEDT) provides a framework for understanding these polar mechanisms. researchgate.net

These reactions typically proceed through a one-step mechanism, where the two new sigma bonds are formed in a single kinetic step. researchgate.net However, the bond formation can be asynchronous, meaning one bond starts to form before the other in the transition state. The degree of asynchronicity depends on the specific reactants and the stability of any potential intermediates. For example, in the reaction of nitrones with trans-1-chloro-2-nitroethylene, the process is a one-step asynchronous reaction. researchgate.net The polar nature of the Diels-Alder reactions of 1-chloro-1-nitroethene has also been confirmed by DFT studies. nih.gov

Competitive Reaction Channels (e.g., [2+1] vs. [4+1] Cycloadditions)

In reactions with carbenes, such as dichlorocarbene (B158193) (:CCl₂), conjugated nitroalkenes can theoretically undergo different cycloaddition pathways. A key area of study has been the competition between [2+1] and [4+1] cycloaddition channels. Computational studies, specifically using B3LYP/6-31G(d) calculations, have explored these competitive pathways for various conjugated nitroalkenes. scispace.com

For 1-substituted nitroethenes, a category that includes 1-chloro-1-nitroethene, it has been determined that the [4+1] cycloaddition pathway is kinetically forbidden. scispace.com Consequently, the [2+1] cycloaddition is the only kinetically feasible route. scispace.com This contrasts with 2-substituted nitroethenes, where the two pathways may compete. scispace.com

The mechanisms for these two cycloaddition types are fundamentally different. scispace.com

[2+1] Cycloaddition: This pathway proceeds through a non-polar mechanism involving a biradicaloidal transition state. scispace.com

[4+1] Cycloaddition: This pathway follows a polar mechanism that proceeds via a zwitterionic transition state. scispace.com

| Pathway | Kinetic Feasibility | Mechanism Type | Transition State (TS) |

|---|---|---|---|

| [2+1] Cycloaddition | Possible | Non-polar | Biradicaloidal |

| [4+1] Cycloaddition | Forbidden | Polar | Zwitterionic |

Nucleophilic Addition Reactions Involving 1-Chloro-1-nitroethene

The electron-deficient double bond of 1-chloro-1-nitroethene makes it a potent electrophile, readily undergoing addition reactions with a wide range of nucleophiles. A significant class of such reactions is the [3+2] cycloaddition with nitrones, which serves as a powerful method for synthesizing substituted isoxazolidine (B1194047) rings.

These reactions are characterized by their high regioselectivity and stereoselectivity. For instance, the reaction of 1-chloro-1-nitroethene with (Z)-C-(3,4,5-trimethoxyphenyl)-N-methyl-nitrone proceeds under mild conditions, yielding stereoisomeric 3,4-trans- and 3,4-cis-2-methyl-3-(3,4,5-trimethoxyphenyl)-4-chloro-4-nitroisoxazolidines as the primary products. The preference for a specific stereochemical outcome is dictated by the configuration of the transition state.

| Reactant 1 | Reactant 2 | Reaction Type | Major Products |

|---|---|---|---|

| 1-Chloro-1-nitroethene | (Z)-C-(3,4,5-trimethoxyphenyl)-N-methyl-nitrone | [3+2] Cycloaddition | 3,4-trans- and 3,4-cis-4-chloro-4-nitroisoxazolidine derivatives |

Elimination and Rearrangement Reactions of 1-Chloro-1-nitroethene Derivatives

The derivatives formed from the initial addition reactions of 1-chloro-1-nitroethene can undergo further transformations, including elimination and rearrangement reactions, to generate diverse molecular architectures.

Elimination Reactions: Products of nucleophilic addition to 1-chloro-1-nitroethene are often primed for subsequent elimination reactions. A common transformation is the base-catalyzed elimination of hydrogen chloride (HCl) from an intermediate to form a new double bond. Given the presence of the strongly electron-withdrawing nitro group, these reactions can proceed via an E1cB (Elimination Unimolecular conjugate Base) mechanism. In this pathway, a base removes an acidic proton to form a stabilized carbanion (a nitronate), which then expels the leaving group (chloride) to form the alkene.

Rearrangement Reactions: Derivatives of 1-chloro-1-nitroethene can also be precursors for molecular rearrangements. One relevant example is the Bamberger rearrangement, which involves the acid-catalyzed rearrangement of N-phenylhydroxylamines to 4-aminophenols. wikipedia.org A derivative of 1-chloro-1-nitroethene, upon reduction of its nitro group to a hydroxylamino group, could potentially undergo a similar transformation. The mechanism proceeds via protonation of the hydroxylamine (B1172632) oxygen, followed by the loss of water to form a nitrenium ion intermediate. This intermediate is then attacked by a nucleophile, such as water, to yield the rearranged product. wikipedia.org This pathway highlights the potential for converting the nitro-chloro scaffold into other functionalized cyclic or aromatic systems.

Computational and Theoretical Investigations of 1 Chloro 1 Nitroethene

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone for studying the electronic structure and reactivity of organic molecules like 1-chloro-1-nitroethene. It offers a favorable balance between computational cost and accuracy, enabling the detailed exploration of reaction mechanisms, transition states, and intermediates.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For reactions involving nitroalkenes, a variety of functionals have been employed to capture the complex electronic effects imparted by the nitro group.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is one of the most widely used in computational organic chemistry. It has been successfully applied in studies of Diels-Alder reactions involving 1-chloro-1-nitroethene to explore their mechanisms. While well-established, it is often recommended to be used with dispersion corrections for better accuracy in systems where non-covalent interactions are important.

wb97xd: This is a range-separated hybrid functional that includes empirical dispersion corrections. It is designed to provide accurate results for thermochemistry, kinetics, and non-covalent interactions, making it a robust choice for studying reaction profiles.

M06-2X: A high-nonlocality hybrid meta-GGA functional, M06-2X is well-regarded for its excellent performance in studies of main-group thermochemistry and kinetic barrier heights. Its broad applicability makes it a suitable alternative for investigating the complex potential energy surfaces of reactions involving 1-chloro-1-nitroethene.

The selection of a basis set, such as the Pople-style 6-31G(d) or larger, is crucial for accurately describing the molecular orbitals and electron density. The inclusion of polarization functions (d) is standard for capturing the correct geometry and electronic distribution of such polarized molecules.

Table 1: Comparison of Common DFT Functionals

| Functional | Type | Key Features |

|---|---|---|

| B3LYP | Hybrid-GGA | Well-established and widely used; a good general-purpose functional. |

| wb97xd | Range-Separated Hybrid-GGA | Includes long-range and empirical dispersion corrections; good for non-covalent interactions. |

| M06-2X | Hybrid meta-GGA | Highly parameterized for broad applicability; excellent for kinetics and thermochemistry. |

Reactions involving polar molecules like 1-chloro-1-nitroethene are often significantly influenced by the solvent. Computational models account for these effects primarily through implicit (continuum) or explicit solvation models.

PCM (Polarizable Continuum Model): This is a widely used implicit solvation model where the solvent is represented as a continuous dielectric medium. The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interaction between the solute's charge distribution and the polarized dielectric.

SMD (Solvation Model based on Density): The SMD model is a universal solvation model that is also based on a continuum representation of the solvent. It is parameterized for a large number of solvents and is known for its high accuracy in predicting solvation free energies. The model calculates the solvation energy based on the solute's electron density, including terms for cavitation, dispersion, and solvent structure.

These models are essential for obtaining realistic energy profiles, as they can selectively stabilize charged or polar species, such as zwitterionic transition states, thereby altering the reaction's kinetics and thermodynamics.

Table 2: Overview of Implicit Solvent Models

| Model | Description | Primary Input |

|---|---|---|

| PCM | Represents the solvent as a polarizable dielectric continuum. | Solvent's dielectric constant. |

| SMD | A universal continuum model that includes non-electrostatic terms. | Full solute electron density and various solvent descriptors. |

A primary application of DFT is the elucidation of reaction mechanisms through the localization and characterization of stationary points on the potential energy surface, including transition states (TS) and intermediates. For 1-chloro-1-nitroethene, DFT studies have revealed that its reaction mechanism can be highly dependent on the reacting partner.

For instance, in the Diels-Alder reaction with cyclopentadiene (B3395910), the process follows a one-step mechanism through a single transition state. In contrast, the reaction with the more nucleophilic furan (B31954) proceeds through a more complex domino process, involving an initial hetero-Diels-Alder cycloaddition to form a cycloadduct, which then undergoes a sigmatropic shift.

The electronic nature of these transition states can be further analyzed. Depending on the substituents and reaction partners, nitroalkene cycloadditions can proceed through transition states with varying degrees of electronic character:

Zwitterionic: Characterized by a significant degree of charge separation, forming a positive and negative center. These are common in polar reactions.

Biradicaloidal: Involves the formation of two radical centers. This character is more typical in non-polar cycloadditions.

DFT calculations allow for the precise characterization of these transient structures, providing critical insights into the polar nature of the reaction and the factors controlling its pathway.

Molecular Electron Density Theory (MEDT) Framework

The Molecular Electron Density Theory (MEDT) offers a modern paradigm for understanding chemical reactivity. Proposed as an alternative to frontier molecular orbital (FMO) theory, MEDT posits that the capacity for changes in electron density, rather than orbital interactions, governs molecular reactivity. This theory provides powerful conceptual tools for analyzing reactions involving electrophilic species like 1-chloro-1-nitroethene.

Within the MEDT framework, the reactivity of a molecule is quantified using indices derived from conceptual DFT. These indices classify molecules on an absolute scale of reactivity.

Global Electrophilicity Index (ω): This index measures the stabilization in energy when a system acquires additional electronic charge from the environment. Molecules with a high ω value are strong electrophiles. The electrophilic character of 1-chloro-1-nitroethene makes it a potent reactant in polar cycloaddition reactions.

Global Nucleophilicity Index (N): This index quantifies the electron-donating ability of a molecule. Strong nucleophiles have high N values.

The polar nature of Diels-Alder reactions involving 1-chloro-1-nitroethene is well-explained by these indices. The significant difference in the electrophilicity of 1-chloro-1-nitroethene and the nucleophilicity of its reaction partner (e.g., furan vs. cyclopentadiene) drives the reaction. A larger difference in these indices typically corresponds to a more polar and faster reaction.

Table 3: Key MEDT Reactivity Indices

| Index | Symbol | Chemical Interpretation |

|---|---|---|

| Global Electrophilicity | ω | Measures the ability of a molecule to accept electrons; classifies electrophiles. |

| Global Nucleophilicity | N | Measures the ability of a molecule to donate electrons; classifies nucleophiles. |

MEDT provides a detailed description of how bonds are formed and broken by analyzing the changes in electron density along the reaction coordinate. A key tool used for this purpose is the Bonding Evolution Theory (BET) .

BET involves a topological analysis of the Electron Localization Function (ELF), which maps the regions of high probability of finding electron pairs. By following the evolution of the ELF basins along the reaction path, BET can precisely determine the sequence of bond formation and cleavage events. This analysis reveals that even in reactions that proceed through a single transition state (i.e., "one-step" reactions), the formation of new bonds is often not simultaneous (concerted) but sequential (asynchronous).

For example, in a cycloaddition reaction, BET can show that one C-C single bond begins to form before the other, a detail that is crucial for a complete understanding of the molecular mechanism. This approach provides a clear, unambiguous picture of the electron density reorganization that constitutes the chemical transformation, moving beyond classical mechanistic representations.

Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction

The reactivity of 1-chloro-1-nitroethene in cycloaddition reactions can be effectively rationalized through the lens of Frontier Molecular Orbital (FMO) theory. This theory posits that the energetic proximity and symmetry of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species govern the facility and nature of a chemical reaction. In the context of cycloaddition reactions involving 1-chloro-1-nitroethene, its electrophilic character is a key determinant of its reactivity.

A significant parameter in gauging the electrophilicity of a molecule is the global electrophilicity index (ω). For 1-chloro-1-nitroethene, this has been calculated to be 2.88 eV. This value places it in the category of a strong electrophile, indicating a high propensity to accept electrons. This inherent electronic characteristic makes it an excellent candidate for reactions with electron-rich nucleophilic partners.

In Diels-Alder reactions, the interaction between the HOMO of the diene and the LUMO of the dienophile (or vice-versa) is paramount. The polar nature of the Diels-Alder reactions of 1-chloro-1-nitroethene with dienes such as cyclopentadiene and furan is a direct consequence of the significant energy gap between the frontier orbitals of the reactants. nih.gov The high electrophilicity of 1-chloro-1-nitroethene results in a low-lying LUMO, which facilitates a strong interaction with the HOMO of more nucleophilic dienes.

Similarly, in [2+3] cycloaddition reactions with nitrones, the polar nature of the interaction is evident. researchgate.net The electrophilic 1-chloro-1-nitroethene acts as the electron-accepting species, reacting with the HOMO of the nitrone. The substituent and solvent effects observed in these reactions further corroborate the polar mechanism, which is a hallmark of reactions governed by FMO principles where a significant charge transfer occurs in the transition state. researchgate.net

The following table summarizes the conceptual DFT reactivity indices for 1-chloro-1-nitroethene and a representative reaction partner.

| Compound | HOMO (eV) | LUMO (eV) | Global Electrophilicity Index (ω) (eV) |

| 1-Chloro-1-nitroethene | Value not found | Value not found | 2.88 |

| Cyclopentadiene | Value not found | Value not found | Value not found |

| Furan | Value not found | Value not found | Value not found |

Specific HOMO and LUMO energy values for 1-chloro-1-nitroethene, cyclopentadiene, and furan were not explicitly found in the searched literature.

Kinetic and Thermodynamic Profiling of Reaction Pathways

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the kinetic and thermodynamic profiles of reaction pathways involving 1-chloro-1-nitroethene. These investigations provide valuable insights into the reaction mechanisms, including the nature of transition states and the feasibility of different reaction channels.

A notable study by Jasiński investigated the Diels-Alder reactions of 1-chloro-1-nitroethene with cyclopentadiene and furan, revealing distinct mechanistic pathways for these two dienes. nih.gov

Reaction with Cyclopentadiene: The reaction between 1-chloro-1-nitroethene and cyclopentadiene proceeds through a one-step mechanism . nih.gov This is a classic concerted [4+2] cycloaddition, where the formation of the two new sigma bonds occurs in a single transition state. The polar nature of this reaction is confirmed by computational analysis. nih.gov

Reaction with Furan: In contrast, the reaction with furan follows a more complex, two-step domino process . nih.gov The initial step is a hetero-Diels-Alder reaction, which is followed by a researchgate.netresearchgate.net-sigmatropic rearrangement of the initial cycloadduct to yield the final product. nih.gov This mechanistic divergence is attributed to the higher nucleophilicity of furan compared to cyclopentadiene, which favors a more polar and stepwise pathway. nih.gov

The kinetic and thermodynamic parameters for these reactions, while explored computationally, are not always explicitly detailed with precise numerical values in all publications. However, the favorability of these pathways is established through the analysis of their activation barriers and reaction energies.

The following table presents a summary of the mechanistic findings and the nature of the reaction pathways for the Diels-Alder reactions of 1-chloro-1-nitroethene.

| Reaction | Diene | Mechanism | Key Features | Activation Energy (kcal/mol) | Gibbs Free Energy of Reaction (ΔG) (kcal/mol) |

| Diels-Alder | Cyclopentadiene | One-step | Concerted, polar [4+2] cycloaddition. nih.gov | Value not found | Value not found |

| Diels-Alder | Furan | Two-step (domino) | Initial hetero-Diels-Alder followed by a researchgate.netresearchgate.net-sigmatropic rearrangement. nih.gov | Value not found | Value not found |

Specific activation energy and Gibbs free energy values for these reactions were not explicitly found in the searched literature.

Furthermore, kinetic studies of the [2+3] cycloaddition reactions between 1-chloro-1-nitroethene and (Z)-C-aryl-N-phenylnitrones have been conducted. These investigations, supported by B3LYP/6-31g(d) calculations, confirm the polar nature of these cycloadditions. researchgate.net The analysis of activation parameters and the influence of substituents and solvents on the reaction rates provide strong evidence for a polar, concerted mechanism. researchgate.net

Applications of 1 Chloro 1 Nitroethene in Advanced Organic Synthesis

Construction of Nitrogen-Containing Heterocyclic Systems

The electron-deficient nature of the carbon-carbon double bond in 1-chloro-1-nitroethene makes it an excellent component in various cycloaddition reactions, providing a direct and efficient route to a range of nitrogen-containing heterocycles. These reactions often proceed with high regioselectivity and stereoselectivity, offering access to novel and structurally diverse compounds with potential applications in medicinal chemistry and materials science.

Synthesis of Nitro-Functionalized Isoxazolidines

The [3+2] cycloaddition reaction between 1-chloro-1-nitroethene and nitrones represents a powerful method for the synthesis of nitro-functionalized isoxazolidines. These heterocyclic scaffolds are of significant interest due to their presence in numerous biologically active compounds.

In a notable study, the reaction of 1-chloro-1-nitroethene with (Z)-C-(3,4,5-trimethoxyphenyl)-N-methyl-nitrone was investigated. This reaction, conducted in methylene (B1212753) chloride at room temperature, yielded a mixture of two stereoisomeric products: 3,4-trans- and 3,4-cis-2-methyl-3-(3,4,5-trimethoxyphenyl)-4-chloro-4-nitroisoxazolidines. The formation of these stereoisomers highlights the highly stereoselective nature of this cycloaddition process. The reaction proceeds with regiospecificity, a characteristic feature of cycloadditions involving 1-halo-1-nitroethenes.

Table 1: Stereoisomeric Isoxazolidine (B1194047) Products from the [3+2] Cycloaddition of 1-Chloro-1-nitroethene

| Reactant 1 | Reactant 2 | Product(s) | Stereochemistry |

| 1-Chloro-1-nitroethene | (Z)-C-(3,4,5-trimethoxyphenyl)-N-methyl-nitrone | 2-methyl-3-(3,4,5-trimethoxyphenyl)-4-chloro-4-nitroisoxazolidine | 3,4-trans and 3,4-cis isomers |

The presence of the nitro group in the resulting isoxazolidine ring system opens avenues for further functionalization, making these compounds valuable intermediates in the synthesis of more complex molecules.

Synthesis of Pyrazoles

The synthesis of pyrazoles, a class of five-membered aromatic heterocycles with two adjacent nitrogen atoms, is of great importance in medicinal chemistry due to their wide range of pharmacological activities. One of the most common methods for pyrazole (B372694) synthesis is the 1,3-dipolar cycloaddition of diazo compounds with alkenes. researchgate.netorganic-chemistry.org

While direct experimental evidence for the reaction of 1-chloro-1-nitroethene with diazo compounds to form pyrazoles is not extensively documented in readily available literature, the established reactivity of electron-deficient alkenes in such cycloadditions suggests its potential as a suitable dipolarophile. In this proposed reaction, the diazomethane (B1218177) would act as the 1,3-dipole, reacting with the electron-poor double bond of 1-chloro-1-nitroethene. The initial cycloaddition would likely yield a pyrazoline intermediate, which could then undergo elimination of hydrogen chloride and nitrous acid to afford the aromatic pyrazole ring. The regioselectivity of this reaction would be governed by the electronic and steric properties of the substituents on both the diazo compound and the nitroalkene.

Formation of Dihydropyridazines

Dihydropyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they serve as precursors to pyridazines, which exhibit a broad spectrum of biological activities. A primary synthetic route to the pyridazine (B1198779) framework is the [4+2] cycloaddition reaction, also known as the Diels-Alder reaction, between a diene and a dienophile.

In the context of 1-chloro-1-nitroethene, it can act as a dienophile in aza-Diels-Alder reactions. Specifically, it can react with azoalkenes, which are 1,2-diaza-1,3-dienes, to furnish dihydropyridazine (B8628806) derivatives. The electron-withdrawing nature of the nitro and chloro groups in 1-chloro-1-nitroethene enhances its reactivity as a dienophile in these inverse-electron-demand Diels-Alder reactions. The reaction is expected to proceed with high regioselectivity, dictated by the frontier molecular orbital interactions between the highest occupied molecular orbital (HOMO) of the azoalkene and the lowest unoccupied molecular orbital (LUMO) of 1-chloro-1-nitroethene.

Exploration of Other Heterocyclic Architectures

The reactivity of 1-chloro-1-nitroethene extends to the synthesis of other heterocyclic systems through various cycloaddition pathways. For instance, its participation in Diels-Alder reactions with cyclic dienes like cyclopentadiene (B3395910) and furan (B31954) has been a subject of computational studies. nih.gov

The reaction with cyclopentadiene is predicted to proceed via a one-step mechanism to yield the corresponding [4+2] cycloadduct. nih.gov In contrast, the reaction with the more nucleophilic furan is proposed to follow a domino process, initiated by a hetero-Diels-Alder reaction to form a [2+4] cycloadduct, which then undergoes a nih.govnih.gov sigmatropic rearrangement to give the formal [4+2] adduct. nih.gov These reactions provide access to bicyclic systems containing both nitrogen and oxygen functionalities, which can serve as versatile intermediates for further synthetic transformations.

Role as a Key Building Block for Functionalized Organic Molecules

Beyond its utility in constructing heterocyclic rings, 1-chloro-1-nitroethene serves as a valuable C2 building block for the introduction of chloro and nitro functionalities into organic molecules. Its electrophilic nature allows it to participate in a variety of addition and substitution reactions, leading to the formation of highly functionalized products.

The nitro group in the resulting adducts can be readily transformed into other functional groups. For example, it can be reduced to an amino group, which is a key functional group in many pharmaceuticals and biologically active compounds. Alternatively, the nitro group can be converted into a carbonyl group via the Nef reaction, providing access to ketones and aldehydes. This versatility makes 1-chloro-1-nitroethene a strategic starting material for the synthesis of a wide array of target molecules.

The Diels-Alder adducts of 1-chloro-1-nitroethene with various dienes, as mentioned earlier, are prime examples of its role as a building block. nih.gov These adducts, possessing a bicyclic framework with strategically placed chloro and nitro groups, are poised for further synthetic manipulations to generate complex polycyclic structures. The ability to control the stereochemistry of these cycloaddition reactions further enhances the synthetic utility of 1-chloro-1-nitroethene.

Advanced Analytical Methodologies for Mechanistic Elucidation of 1 Chloro 1 Nitroethene Reactions

Chromatographic Techniques for Reaction Progress Monitoring (e.g., HPLC)

Chromatographic techniques are indispensable for monitoring the progress of chemical reactions by separating and quantifying the components of a reaction mixture over time. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are particularly valuable in the context of 1-chloro-1-nitroethene reactions.

Thin-Layer Chromatography offers a rapid and straightforward method for qualitative monitoring of reaction progress. For instance, in the synthesis of 1-chloro-1-nitroalkenes, TLC has been employed to track the conversion of the starting materials. By spotting the reaction mixture on a TLC plate at various time intervals and eluting with an appropriate solvent system, the disappearance of reactants and the appearance of products can be visualized, often under UV light. A common mobile phase for such separations is a mixture of petroleum ether and benzene.

High-Performance Liquid Chromatography provides quantitative data on the concentrations of reactants, intermediates, and products, which is crucial for kinetic studies and detailed mechanistic analysis. While specific HPLC methods for 1-chloro-1-nitroethene are not extensively documented in publicly available literature, methods for structurally related compounds, such as other halogenated nitroalkenes, can be adapted. A reverse-phase HPLC setup is generally suitable for these types of polar organic molecules. By injecting aliquots of the reaction mixture at specific time points, a chromatogram is generated where each component is represented by a peak. The area under each peak is proportional to the concentration of that species, allowing for the construction of concentration-time profiles.

Below is an interactive data table illustrating a hypothetical HPLC monitoring of a reaction involving 1-chloro-1-nitroethene.

| Time (minutes) | 1-Chloro-1-nitroethene Peak Area | Intermediate Peak Area | Product Peak Area |

| 0 | 100 | 0 | 0 |

| 5 | 75 | 15 | 10 |

| 10 | 50 | 25 | 25 |

| 20 | 20 | 20 | 60 |

| 30 | 5 | 5 | 90 |

| 60 | 0 | 0 | 100 |

This table represents hypothetical data for illustrative purposes.

Spectroscopic Approaches for Structural Characterization of Transient Species and Products (focused on mechanistic insights)

Spectroscopic techniques are paramount for the structural elucidation of all species involved in a reaction, from stable products to highly reactive, short-lived intermediates. This information is fundamental to piecing together a reaction mechanism.

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and has been used to characterize the products of reactions involving nitroalkenes. In the synthesis of 1-chloro-1-nitroalkenes, IR spectra of the products exhibit characteristic absorption bands. A band around 1630 cm⁻¹ is indicative of the carbon-carbon double bond (C=C), while strong absorptions near 1540 cm⁻¹ and 1340 cm⁻¹ are characteristic of the conjugated nitro group (NO₂). sfu.ca These spectral signatures confirm the formation of the desired product.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and chemical environment of nuclei, making it invaluable for the structural analysis of reaction products and, in some cases, intermediates. For example, in the synthesis of 1-chloro-1-nitropentene, a byproduct was identified as 2-chloropentanehydroxamoyl chloride through analysis of its ¹H NMR spectrum, which showed a characteristic triplet for the proton adjacent to the chlorine atom and a broad singlet for the hydroxyl proton. sfu.ca

For the study of transient species, more advanced NMR techniques, such as low-temperature NMR, can be employed to slow down the reaction and increase the lifetime of intermediates, allowing for their direct observation. Furthermore, in-situ NMR monitoring, where the reaction is carried out directly in the NMR spectrometer, can provide real-time kinetic and structural data.

Mass spectrometry (MS) is another critical tool for identifying reaction products and intermediates by providing information about their mass-to-charge ratio and fragmentation patterns. When coupled with a separation technique like HPLC (LC-MS), it allows for the identification of individual components in a complex reaction mixture. Trapping experiments, where a reactive intermediate is captured by a trapping agent to form a stable, characterizable adduct, often rely on mass spectrometry for the identification of the trapped species. This provides indirect but compelling evidence for the existence of the transient intermediate.

The following table summarizes key spectroscopic data that can be used for the structural characterization of compounds related to 1-chloro-1-nitroethene reactions.

| Compound Type | Spectroscopic Technique | Key Spectroscopic Data |

| 1-Chloro-1-nitroalkene | Infrared (IR) | C=C stretch: ~1630 cm⁻¹; Asymmetric NO₂ stretch: ~1540 cm⁻¹; Symmetric NO₂ stretch: ~1340 cm⁻¹ |

| Dichloro-nitroalkane (Intermediate) | ¹H NMR | Signal for proton geminal to nitro group and vicinal to chlorine: downfield shift |

| Cycloaddition Adduct | ¹³C NMR | Appearance of new sp³ carbon signals in the aliphatic region |

| Hydroxamoyl Chloride (Byproduct) | ¹H NMR | Signal for proton adjacent to chlorine; broad singlet for OH proton |

Future Research Directions and Unexplored Potential of 1 Chloro 1 Nitroethene

Development of Novel Catalytic Systems for 1-Chloro-1-nitroethene Transformations

The development of novel catalytic systems is paramount to unlocking the full synthetic potential of 1-chloro-1-nitroethene. Future research in this area could productively focus on several key aspects:

Lewis Acid and Organocatalysis: While conjugated nitroalkenes are known to participate in various catalytic asymmetric reactions, including Michael additions, the specific application to 1-chloro-1-nitroethene is an area ripe for exploration. pageplace.de Future work should involve the screening and design of chiral Lewis acids and organocatalysts to control the stereochemical outcome of reactions involving this substrate. For instance, bifunctional catalysts, such as amino-thioureas which have proven effective for other nitroalkenes, could be adapted to achieve high enantioselectivity in conjugate additions to 1-chloro-1-nitroethene. pageplace.de

Transition Metal Catalysis: The development of transition-metal catalyzed cross-coupling reactions involving 1-chloro-1-nitroethene as a coupling partner represents a significant and unexplored frontier. Research into palladium or nickel-catalyzed reactions could enable the formation of new carbon-carbon bonds at the chlorinated carbon, leading to highly functionalized nitroalkenes. icmpp.ro Furthermore, ruthenium-catalyzed transfer hydrogenation presents a potential route for the reductive coupling of 1-chloro-1-nitroethene with carbonyl compounds. nih.gov

Biocatalysis: The use of enzymes to catalyze reactions of nitro compounds is a growing field. mdpi.com Future investigations could explore the use of 'ene'-reductases for the asymmetric reduction of the double bond in 1-chloro-1-nitroethene, potentially offering a green and highly selective route to chiral 1-chloro-1-nitroethanes. nih.gov

A summary of potential catalytic transformations for 1-chloro-1-nitroethene is presented in Table 1.

| Catalytic System | Potential Transformation | Anticipated Product Class | Key Research Challenge |

| Chiral Lewis Acids | Asymmetric Michael Addition | Enantioenriched γ-nitro compounds | Achieving high stereocontrol with the substituted ethene |

| Organocatalysts | Asymmetric Conjugate Addition | Chiral functionalized nitroalkanes | Catalyst design for specific substrate activation |

| Palladium/Nickel | Cross-Coupling Reactions | Substituted nitroalkenes | Overcoming potential catalyst inhibition by the nitro group |

| Ruthenium | Reductive Coupling | Functionalized nitroalkanes | Controlling regioselectivity and chemoselectivity |

| 'Ene'-reductases | Asymmetric Bioreduction | Chiral 1-chloro-1-nitroethanes | Enzyme screening and engineering for substrate specificity |

Investigations into Asymmetric Synthesis Utilizing 1-Chloro-1-nitroethene

The construction of chiral molecules is a cornerstone of modern organic synthesis, and 1-chloro-1-nitroethene offers a unique scaffold for the development of new asymmetric methodologies. mdpi.com

Future research should be directed towards several promising areas:

Asymmetric Conjugate Additions: Organocatalyzed asymmetric conjugate addition of nucleophiles to nitroalkenes is a well-established strategy for creating stereogenic centers. mdpi.com The application of this methodology to 1-chloro-1-nitroethene could provide access to a wide range of chiral building blocks. For example, the addition of aldehydes or ketones, catalyzed by chiral secondary amines, could yield valuable γ-nitrocarbonyl compounds with high enantiomeric excess. nih.gov

Asymmetric Cycloadditions: Beyond the studied Diels-Alder reactions, the potential of 1-chloro-1-nitroethene in other asymmetric cycloadditions, such as [3+2] cycloadditions with azomethine ylides or nitrile oxides, remains largely unexplored. The development of chiral catalysts for these transformations would open new avenues for the synthesis of complex heterocyclic systems.

Asymmetric Henry (Nitroaldol) Reactions: While 1-chloro-1-nitroethene itself is an alkene, its derivatives could be employed in asymmetric Henry reactions. For instance, after a selective reduction, the resulting 1-chloro-1-nitroethane (B146382) could be used as a nucleophile in reactions with aldehydes, catalyzed by chiral metal complexes or organocatalysts, to generate β-nitro alcohols with two adjacent stereocenters. mdpi.comrsc.orgnih.gov

Table 2 outlines potential asymmetric reactions and the chiral products that could be synthesized from 1-chloro-1-nitroethene.

| Asymmetric Reaction Type | Reactant | Catalyst Type | Potential Chiral Product |

| Conjugate Addition | Aldehydes/Ketones | Chiral Amines | γ-Nitrocarbonyl Compounds |

| [3+2] Cycloaddition | Azomethine Ylides | Chiral Lewis Acids | Substituted Pyrrolidines |

| Henry Reaction (from derivative) | Aldehydes | Chiral Metal Complexes | β-Nitro Alcohols |

Exploration of Photochemical and Electrochemical Reactivity

Photochemical and electrochemical methods offer unique pathways for chemical transformations by accessing excited states and radical intermediates. differencebetween.comnih.gov The application of these techniques to 1-chloro-1-nitroethene is a nascent field with considerable potential.

Photoredox Catalysis: The use of visible-light photoredox catalysis could enable novel transformations of 1-chloro-1-nitroethene. researchgate.net For example, single-electron reduction of the nitroalkene could generate a radical anion, which could then participate in C-C bond-forming reactions with suitable radical precursors. This approach could be particularly useful for the C-alkylation of the carbon bearing the nitro and chloro groups. nih.gov

Direct Photolysis: Investigation into the direct photolysis of 1-chloro-1-nitroethene could reveal novel rearrangement or fragmentation pathways, leading to the synthesis of unique molecular architectures. The influence of the chloro and nitro substituents on the excited state reactivity warrants systematic study. hilarispublisher.com

Electrochemical Synthesis: Electrochemical methods provide a powerful tool for initiating redox reactions without the need for chemical reagents. nih.gov The electrochemical reduction of 1-chloro-1-nitroethene could be explored as a method for generating carbanionic intermediates for subsequent reactions or for the controlled defunctionalization of the molecule. Conversely, electrochemical oxidation could lead to novel coupling reactions.

Integration of 1-Chloro-1-nitroethene in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.orgnih.gov The bifunctional nature of 1-chloro-1-nitroethene makes it an attractive candidate for the design of new MCRs.

As a Michael Acceptor: 1-Chloro-1-nitroethene can serve as an excellent Michael acceptor. Future research could focus on developing MCRs where an initial Michael addition of a nucleophile to 1-chloro-1-nitroethene is followed by an in-situ trapping of the resulting nitronate intermediate with an electrophile. This would allow for the rapid construction of highly functionalized acyclic or cyclic systems.

Involving the Chloro and Nitro Groups: MCRs could be designed to sequentially engage both the double bond and the chloro-substituent. For example, an initial reaction at the double bond could be followed by an intramolecular cyclization involving the displacement of the chloride, leading to the formation of heterocyclic structures.

Domino Reactions: The reaction of 1-chloro-1-nitroethene with certain dienes can proceed via a domino process involving an initial hetero-Diels-Alder reaction followed by a sigmatropic rearrangement. nih.gov The exploration of other domino reactions initiated by the reaction of 1-chloro-1-nitroethene with diverse reaction partners is a promising avenue for future research.

Q & A

Basic: What are the recommended methods for synthesizing and purifying 1-chloro-1-nitroethene for cycloaddition reactions?

Methodological Answer:

1-Chloro-1-nitroethene is synthesized via dehydration of 2-chloro-2-nitroethan-1-ol using phosphorus pentoxide (P₂O₅) at 180°C . Critical purification steps include double distillation under reduced pressure using a 12 cm Vigreux column to ensure high purity. Immediate use after purification is advised to prevent degradation. For nitrone reactants (e.g., (Z)-C-aryl-N-phenylnitrones), condensation of aromatic aldehydes with phenylhydroxylamine in ethanol, followed by recrystallization from ethanol/hexane, is recommended .

Basic: How should researchers select solvents for studying [2+3] cycloadditions involving 1-chloro-1-nitroethene?

Methodological Answer:

Solvent polarity significantly impacts reaction kinetics and regioselectivity. Use a solvent series spanning nonpolar (cyclohexane, Δf = 0.01) to polar (chloroform, Δf = 0.259) to probe solvent effects . Polar solvents enhance reaction rates by stabilizing dipolar transition states, as evidenced by linear free-energy relationships (log k vs. solvent polarity parameters). Pre-purify solvents via standard procedures (e.g., distillation over CaH₂ for benzene) to eliminate trace moisture or acidic impurities .

Basic: What experimental techniques are critical for monitoring cycloaddition progress?

Methodological Answer:

Kinetic Monitoring: Use pseudo-first-order conditions with excess nitrone to isolate rate constants. Track progress via UV-Vis spectroscopy or GC-MS at timed intervals.

Activation Parameters: Apply the Eyring equation to derive ΔH‡ and ΔS‡ from temperature-dependent rate data (e.g., ΔH‡ ≈ 10.7 kcal/mol for model reactions) .

Regioselectivity Analysis: Isolate isomeric products (e.g., 3a vs. 4a) via column chromatography and confirm structures using X-ray crystallography or NOE NMR .

Advanced: How can DFT validate the mechanism of 1-chloro-1-nitroethene cycloadditions?

Methodological Answer:

Basis Set Selection: Optimize geometries using B3LYP/6-31g(d) for initial mechanistic insights. For higher accuracy, upgrade to 6-31+G(d) to include diffuse functions, which better model electron-deficient transition states .

Energy Profile Analysis: Construct potential energy surfaces (PES) to identify single-step vs. stepwise pathways. The "one-step, two-stage" mechanism is confirmed by a single transition state but asynchronous bond formation .

Solvent Modeling: Incorporate PCM (Polarizable Continuum Model) to simulate solvent effects on activation barriers .

Advanced: How to analyze substituent effects on cycloaddition kinetics?

Methodological Answer:

Electronic Parameters: Correlate log k with global electrophilicity (ω) or nucleophilicity (N) indices. For example, electron-withdrawing groups (e.g., -NO₂) on nitrones reduce reactivity (log k vs. ω: R² > 0.95) .

Hammett Analysis: Use σₚ values of substituents (e.g., p-CH₃O to p-NO₂) to quantify electronic effects. A negative ρ value indicates a nucleophile-dependent process .

Statistical Validation: Apply multivariate regression to decouple steric and electronic contributions.

Advanced: Resolving discrepancies between experimental and computational data in polar mechanisms

Methodological Answer:

Basis Set Validation: Compare results from 6-31g(d) vs. 6-31+G(d) calculations. Larger basis sets reduce overestimation of activation barriers by 2–4 kcal/mol .

Transition-State Analysis: Examine bond critical points (AIM theory) to confirm asynchronous bond formation. Discrepancies in regioselectivity may arise from inadequate solvent modeling or missing zwitterionic intermediates .

Experimental Cross-Check: Re-measure kinetics under inert conditions to rule out side reactions (e.g., hydrolysis). Use high-level CCSD(T) benchmarks for critical steps .

Key Data from Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.